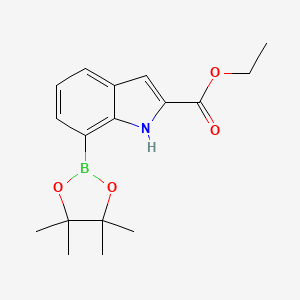

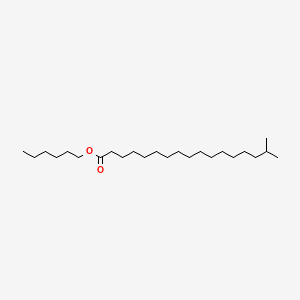

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Vue d'ensemble

Description

- Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is an organic intermediate with borate and sulfonamide groups.

- It can be synthesized through nucleophilic and amidation reactions.

Synthesis Analysis

- The synthesis of this compound involves the reaction of a precursor compound with boron-containing reagents.

- For example, it can be prepared by reacting a boron-containing compound (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with an appropriate indole derivative.

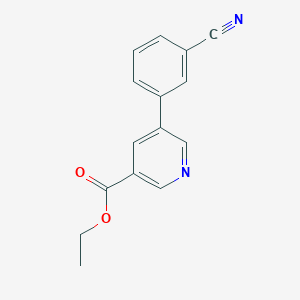

Molecular Structure Analysis

- The molecular formula of this compound is C₁₂H₂₁BO₄.

- It contains a cyclopropane ring and a boron atom.

- The specific arrangement of atoms can be determined through techniques like single crystal X-ray diffraction.

Chemical Reactions Analysis

- Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can participate in various reactions, including boron-based transformations and amidation reactions.

Physical And Chemical Properties Analysis

- The compound is likely a solid or semi-solid.

- Its melting point, solubility, and other physical properties can be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate spans various aspects of organic chemistry, including synthesis methodologies, chemical properties, and applications in material science. This compound is involved in the development of complex organic molecules and materials due to its unique chemical structure.

Synthetic Methodologies and Derivatives : The compound has been utilized in synthesizing a range of chemical derivatives. For instance, its involvement in the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones highlights its utility in creating ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates. These derivatives find applications in medicinal chemistry and material science, demonstrating the compound's versatility in organic synthesis (Beccalli et al., 1994).

Electron Transport Materials : It plays a crucial role in the synthesis of electron transport materials (ETMs), as seen in the efficient and practical synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene. This process is significant for the development of materials used in electronic devices, showcasing the compound's contribution to advances in electronic materials (Zha Xiangdong et al., 2017).

Photoluminescent Properties : The compound is instrumental in the fabrication of novel near-infrared fluorescent probes. The synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde and its derivatives illustrates its application in creating materials with potential uses in sensing, imaging, and photodiode applications. This underscores the compound's role in developing new materials with unique photophysical properties (Shen You-min, 2014).

Optical Characterizations and Applications : The synthesis of pyrimidine fused quinolone carboxylate moieties for photodiode applications demonstrates the compound's utility in the design and development of organic photodiodes. The detailed characterization and analysis of these materials highlight their potential in improving photodiode performance, illustrating the compound's contribution to advancements in optical electronics (Nadia Ali Ahmed Elkanzi et al., 2020).

Safety And Hazards

- The compound should be handled with care due to its boron content.

- Safety precautions, such as using protective equipment and working in a well-ventilated area, are essential.

Orientations Futures

- Further research could explore its potential applications, such as in drug synthesis or materials science.

- Investigate its reactivity and potential uses in organic chemistry.

Please note that the information provided here is based on general knowledge and hypothetical scenarios. For specific details, consult relevant scientific literature or conduct experimental studies. 🌟

Propriétés

IUPAC Name |

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNLTAKTAMYAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581547 | |

| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate | |

CAS RN |

919119-62-3 | |

| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)

![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)